molecular formula C11H11F2NO2 B4181158 2,6-Difluorobenzoic acid, morpholide

2,6-Difluorobenzoic acid, morpholide

Cat. No.: B4181158
M. Wt: 227.21 g/mol
InChI Key: BMYZPMBQQKTEHE-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoic acid, morpholide is an organic compound with the molecular formula C11H11F2NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a difluorobenzoyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzoic acid, morpholide typically involves the reaction of 2,6-difluorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzoic acid, morpholide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoyl morpholines.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially including alcohols or amines.

    Hydrolysis: 2,6-difluorobenzoic acid and morpholine.

Scientific Research Applications

2,6-Difluorobenzoic acid, morpholide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzoic acid, morpholide involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-difluorobenzoyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(2,6-difluorobenzoyl)aniline: Contains an aniline group instead of a morpholine ring.

    2,6-difluorobenzamide: Lacks the morpholine ring but contains the difluorobenzoyl group.

Uniqueness

2,6-Difluorobenzoic acid, morpholide is unique due to the presence of both the difluorobenzoyl group and the morpholine ring. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The morpholine ring can enhance the compound’s solubility and stability, while the difluorobenzoyl group can provide specific interactions with biological targets.

Properties

IUPAC Name

(2,6-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYZPMBQQKTEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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